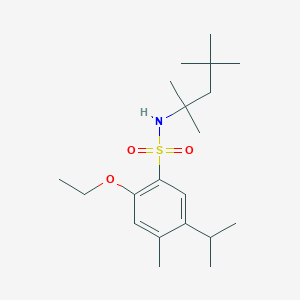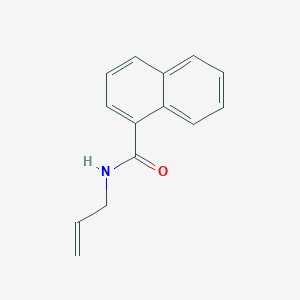
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a chemical compound that belongs to the class of morpholine derivatives. It is a potential therapeutic agent that has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. It has also been shown to interact with specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential effects on the cardiovascular system and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in lab experiments is its potential therapeutic effects, which make it a promising candidate for drug development. However, its mechanism of action is not fully understood, which can limit its use in certain types of experiments. Additionally, its synthesis method is complex and may not be easily reproducible in certain lab settings.
Orientations Futures
There are several future directions for the study of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the structure and function of proteins. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the desired product.
Applications De Recherche Scientifique
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been extensively studied for its various scientific research applications. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use in drug delivery systems and as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10-7-16(8-11(2)18-10)9-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPDCVGDHMEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)



![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)